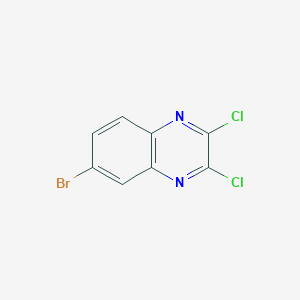

6-Bromo-2,3-dichloroquinoxaline

Beschreibung

Role of the Quinoxaline (B1680401) Scaffold in Heterocyclic Chemistry

Quinoxaline, a heterocyclic compound composed of a benzene (B151609) ring and a pyrazine (B50134) ring fused together, holds a significant position in the realm of heterocyclic chemistry. colby.eduipp.pt This structural motif, also known as benzopyrazine, is a bioisoster of other important chemical structures like quinoline (B57606), naphthalene, and benzothiophene. ipp.pt The presence of nitrogen atoms in the pyrazine ring is crucial as they help in stabilizing ion radical species. ipp.pt The versatility of the quinoxaline scaffold allows for a wide range of chemical modifications, making it a valuable building block for the synthesis of more complex molecules. researchgate.net Its structure serves as a foundation for the development of numerous new compounds with diverse applications. ijpsjournal.com

The quinoxaline nucleus is a key component in a variety of organic compounds and has been the subject of extensive research due to its broad spectrum of applications. researchgate.netpharmacophorejournal.com These applications span from medicinal and pharmaceutical sciences to materials science, where quinoxaline derivatives are used in the creation of dyes, fluorescent materials, and organic semiconductors. researchgate.netnih.gov The ability to functionalize the quinoxaline core at various positions allows chemists to fine-tune the electronic and steric properties of the resulting molecules, leading to a vast library of derivatives with unique characteristics.

Historical Overview of Quinoxaline Derivatives in Academic Research

The study of quinoxaline and its derivatives has a rich history in academic research, driven by their interesting chemical properties and significant biological activities. ipp.pt Initially, research focused on the fundamental synthesis and reactivity of the quinoxaline ring system. A common and well-established method for synthesizing quinoxalines involves the condensation of an aromatic diamine with an α-dicarbonyl compound. sapub.orgrsc.org Over the years, numerous synthetic methodologies have been developed to create a wide array of quinoxaline derivatives, reflecting the sustained interest in this heterocyclic system. researchgate.netsapub.org

The last few decades have witnessed a surge in research focused on quinoxaline derivatives, particularly in the field of medicinal chemistry. sapub.orgmdpi.com This increased attention is due to the discovery of potent biological activities in many synthetic quinoxalines. nih.gov Researchers have explored the introduction of various substituents onto the quinoxaline scaffold to modulate its pharmacological properties, leading to the discovery of compounds with enhanced efficacy and reduced toxicity. mdpi.comresearchgate.net The development of green chemistry protocols for the synthesis of quinoxalines has also been a recent focus, aiming to create these valuable compounds through more environmentally friendly processes. mdpi.com

Biological and Pharmaceutical Importance of the Quinoxaline Nucleus in Drug Discovery

The quinoxaline nucleus is a "privileged scaffold" in drug discovery, meaning it is a molecular framework that is frequently found in biologically active compounds. researchgate.netnih.govrsc.org Quinoxaline derivatives have demonstrated a remarkable range of pharmacological activities, making them attractive candidates for the development of new therapeutic agents. researchgate.netwisdomlib.org These activities include anticancer, antimicrobial (antibacterial, antifungal), antiviral, anti-inflammatory, antimalarial, and anti-HIV properties. mdpi.comresearchgate.netwisdomlib.org

Several clinically used drugs and compounds in advanced stages of development contain the quinoxaline moiety, highlighting its pharmaceutical importance. For instance, some antibiotics like echinomycin (B1671085) and levomycin incorporate quinoxaline structures and are known to be effective against Gram-positive bacteria and certain tumors. ipp.ptnih.gov The broad and potent biological activities of quinoxaline derivatives have cemented their role as a crucial component in the modern drug discovery and development pipeline. mdpi.comnih.gov The ongoing research in this area continues to uncover new therapeutic applications for this versatile heterocyclic system. nih.gov

Significance of Halogenated Quinoxalines, particularly 6-Bromo-2,3-dichloroquinoxaline, in Synthetic Strategy and Biological Activity Research

Halogenated quinoxalines, which are quinoxaline derivatives containing one or more halogen atoms (fluorine, chlorine, bromine, or iodine), are of particular interest in medicinal chemistry and synthetic organic chemistry. The introduction of halogens can significantly influence the physicochemical properties of the molecule, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. nih.govnih.gov This can lead to enhanced biological activity and improved pharmacokinetic profiles. nih.govnih.gov The presence of halogen atoms, particularly at specific positions on the quinoxaline ring, has been shown to be crucial for the potent activity of many derivatives. nih.govresearchgate.net

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

6-bromo-2,3-dichloroquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrCl2N2/c9-4-1-2-5-6(3-4)13-8(11)7(10)12-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSSGUHOTRLMJNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)N=C(C(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrCl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40549827 | |

| Record name | 6-Bromo-2,3-dichloroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40549827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108229-82-9 | |

| Record name | 6-Bromo-2,3-dichloroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40549827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Derivatization of 6 Bromo 2,3 Dichloroquinoxaline

Synthetic Methodologies for 6-Bromo-2,3-dichloroquinoxaline

The preparation of this compound can be approached through several synthetic strategies, primarily involving the construction of the quinoxaline (B1680401) ring system followed by halogenation.

The most common and classical approach to synthesizing the quinoxaline scaffold is the condensation reaction between an ortho-phenylenediamine and a 1,2-dicarbonyl compound. rsc.orgthieme-connect.de For the target molecule, the primary synthesis typically begins with 4-bromo-1,2-benzenediamine as the key precursor.

A standard multi-step synthesis proceeds as follows:

Condensation: 4-bromo-1,2-benzenediamine is condensed with oxalic acid or its derivatives (like diethyl oxalate) to form the intermediate, 6-bromoquinoxaline-2,3(1H,4H)-dione . This reaction is typically carried out in an acidic medium, such as acetic acid, or by heating the reactants in a suitable solvent. sapub.org

Chlorination: The resulting 6-bromoquinoxaline-2,3(1H,4H)-dione is then subjected to a chlorination reaction to replace the hydroxyl groups with chlorine atoms. Common chlorinating agents for this transformation include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF). chemicalbook.com The reaction is typically performed under reflux conditions to ensure complete conversion. chemicalbook.com After the reaction, the excess chlorinating agent is removed, often by distillation, and the crude product is isolated by quenching the reaction mixture with ice water. chemicalbook.com

Table 1: Typical Reaction Conditions for the Synthesis of this compound

| Step | Reactants | Reagents & Conditions | Product |

| 1. Condensation | 4-bromo-1,2-benzenediamine, Oxalic Acid | Reflux in aqueous HCl or acetic acid | 6-bromoquinoxaline-2,3(1H,4H)-dione |

| 2. Chlorination | 6-bromoquinoxaline-2,3(1H,4H)-dione | Reflux in neat POCl₃ or SOCl₂/DMF | This compound |

Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound. For the initial condensation step, various parameters can be tuned. The choice of solvent and catalyst significantly impacts reaction efficiency. While traditional methods use strong acids and high temperatures, modern approaches focus on greener and more efficient conditions. nih.gov For instance, the use of water as a solvent and various catalysts, including nano-catalysts like nano-Fe₃O₄, has been shown to improve yields and simplify work-up procedures for quinoxaline synthesis. rsc.org The presence of an electron-withdrawing group like bromine on the phenylenediamine precursor can influence the reaction rate and yield. rsc.org

For the chlorination step, the reaction time and temperature are critical. Incomplete reaction can lead to the formation of mono-chloro intermediates, while excessively harsh conditions might cause decomposition. Monitoring the reaction by techniques like Thin Layer Chromatography (TLC) is standard practice to determine the point of completion. chemicalbook.com The purification of the final product, typically by recrystallization from a suitable solvent like ethanol (B145695) or a hexane/ethyl acetate (B1210297) mixture, is essential to remove any residual starting materials or by-products.

The synthetic pathway described above is a classic multi-step approach , where each intermediate is typically isolated and purified before proceeding to the next step. This method offers reliability and control over each stage of the synthesis.

Table 2: Comparison of Synthetic Approaches

| Feature | Multi-step Synthesis | One-pot Synthesis |

| Procedure | Sequential reactions with isolation of intermediates. | Multiple reaction steps in a single vessel without isolation. |

| Advantages | High control, easier to troubleshoot, generally reliable. | Higher efficiency, less waste, shorter time, cost-effective. |

| Disadvantages | Time-consuming, more solvent and energy usage, potential for material loss at each step. | Difficult to optimize, potential for side reactions, requires compatible reagents and conditions. |

Nucleophilic Aromatic Substitution (SNAr) Reactions of this compound

The three halogen atoms on the this compound ring exhibit distinct reactivity profiles, which allows for selective functionalization. The primary mechanism for substitution at the chloro-positions is Nucleophilic Aromatic Substitution (SNAr). arabjchem.org

The chlorine atoms at the C2 and C3 positions are located on the electron-deficient pyrazine (B50134) ring of the quinoxaline system. The two nitrogen atoms in the ring act as strong electron-withdrawing groups, which significantly activates these positions for attack by nucleophiles. udayton.edu This makes the C2 and C3 chlorines excellent leaving groups in SNAr reactions. researchgate.net

A wide variety of nucleophiles can be employed to displace these chlorine atoms, including:

N-Nucleophiles: Ammonia, primary amines, and secondary amines react readily to form 2-amino-3-chloro- or 2,3-diaminoquinoxaline derivatives. arabjchem.org The extent of substitution (mono- vs. di-substitution) can often be controlled by stoichiometry and reaction conditions.

O-Nucleophiles: Alkoxides (from alcohols) and phenoxides (from phenols) can displace the chlorine atoms to form the corresponding ethers. libretexts.org

S-Nucleophiles: Thiolates (from thiols) react to produce thioethers. nih.gov

The reaction typically proceeds sequentially, with the first substitution occurring more readily than the second. This differential reactivity allows for the synthesis of unsymmetrically substituted quinoxalines by using two different nucleophiles in a stepwise manner. researchgate.net The slightly different electronic environments of the C2 and C3 positions can also lead to regioselectivity in mono-substitution reactions, although mixtures can occur.

In stark contrast to the highly reactive chlorine atoms on the pyrazine ring, the bromine atom at the C6 position on the benzene (B151609) portion of the molecule is significantly less reactive towards SNAr. This position is not activated by the ring nitrogens in the same way, making direct nucleophilic displacement difficult.

Instead, the C6-Br bond is primarily functionalized using transition-metal-catalyzed cross-coupling reactions. These methods have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds with aryl halides. The most common transformations for the C6-bromo position include:

Suzuki-Miyaura Coupling: Palladium-catalyzed reaction with boronic acids or esters to form a new C-C bond, attaching new aryl or vinyl groups. nih.govlibretexts.org

Heck Reaction: Palladium-catalyzed vinylation with an alkene to form a C-C bond. wikipedia.orgorganic-chemistry.org

Buchwald-Hartwig Amination: Palladium-catalyzed reaction with amines to form a C-N bond, providing an alternative to SNAr for attaching amino groups to the benzene ring. wikipedia.orgorganic-chemistry.org

This dramatic difference in reactivity between the chloro-substituents and the bromo-substituent is a key feature of the molecule's chemistry. It enables a highly selective and versatile derivatization strategy, where the C2/C3 positions can be modified through nucleophilic substitution, while the C6 position is reserved for modification via palladium catalysis. This orthogonal reactivity makes this compound a powerful intermediate for building complex, multi-functionalized quinoxaline structures.

Chemo- and Regioselectivity Investigations in SNAr Reactions

Nucleophilic aromatic substitution (SNAr) is a primary pathway for functionalizing the this compound core. The molecule possesses three halogen atoms, leading to questions of chemoselectivity (which halogen reacts) and regioselectivity (where the reaction occurs).

The electronic nature of the quinoxaline ring system is key to understanding its reactivity. The pyrazine ring is inherently electron-deficient, a characteristic that is further amplified by the electron-withdrawing nitrogen atoms. This deficiency activates the attached chlorine atoms at the C2 and C3 positions, making them highly susceptible to nucleophilic attack. In contrast, the bromine atom at the C6 position is on the benzenoid ring, which is less electronically activated for SNAr.

Therefore, a distinct and predictable chemoselectivity is observed:

SNAr reactions preferentially occur at the C2 and C3 positions. The chlorine atoms at these positions are significantly more labile than the bromine atom at C6 under typical SNAr conditions.

The two chlorine atoms at C2 and C3 are electronically equivalent. In a reaction with one equivalent of a nucleophile, a mixture of mono-substituted products is generally expected, although reaction conditions can sometimes influence the outcome. With two or more equivalents of a nucleophile, disubstitution at both C2 and C3 is readily achieved.

Synthesis of Novel this compound Derivatives

The predictable selectivity of this compound allows for its systematic derivatization through reactions with various nucleophiles and through metal-catalyzed processes.

The reaction of this compound with nitrogen-based nucleophiles is a common strategy for building molecular complexity. Primary and secondary amines, hydrazines, and sodium azide (B81097) readily displace the chloro substituents at the C2 and C3 positions. These reactions typically proceed under mild conditions, often in a polar aprotic solvent like DMF or acetonitrile (B52724), sometimes with the addition of a non-nucleophilic base such as potassium carbonate to neutralize the HCl generated. Depending on the stoichiometry, either mono- or di-substituted products can be selectively prepared, leaving the C6-bromo bond intact for subsequent transformations.

Interactive Table 1: Representative Nitrogen-Substituted 6-Bromoquinoxaline (B1268447) Derivatives

| Nucleophile | Product Structure (Monosubstituted) | Product Structure (Disubstituted) |

|---|---|---|

| Aniline | 6-Bromo-3-chloro-N-phenylquinoxalin-2-amine | 6-Bromo-N2,N3-diphenylquinoxaline-2,3-diamine |

| Piperidine | 6-Bromo-2-chloro-3-(piperidin-1-yl)quinoxaline | 6-Bromo-2,3-di(piperidin-1-yl)quinoxaline |

| Hydrazine | 6-Bromo-2-chloro-3-hydrazinylquinoxaline | 6-Bromo-2,3-dihydrazinylquinoxaline |

Sulfur nucleophiles, particularly thiols and thiophenols, are highly effective in SNAr reactions with this compound. The reactions are typically carried out in the presence of a base (e.g., K₂CO₃ or NaH) to generate the more nucleophilic thiolate anion. These reactions readily yield mono- and di-thioether derivatives. The resulting 6-bromo-2,3-bis(arylthio)quinoxalines are valuable precursors for more complex heterocyclic systems, such as pyrazino[2,3-b]phenothiazines, through subsequent cyclization reactions.

Interactive Table 2: Representative Sulfur-Substituted 6-Bromoquinoxaline Derivatives

| Nucleophile | Product Structure (Monosubstituted) | Product Structure (Disubstituted) |

|---|---|---|

| Thiophenol | 6-Bromo-2-chloro-3-(phenylthio)quinoxaline | 6-Bromo-2,3-bis(phenylthio)quinoxaline |

| 4-Methylthiophenol | 6-Bromo-2-chloro-3-(p-tolylthio)quinoxaline | 6-Bromo-2,3-bis(p-tolylthio)quinoxaline |

While alcohols and phenols are generally weaker nucleophiles than their amine and thiol counterparts, they can effectively displace the chloro groups of this compound under appropriate conditions. The reactions typically require a strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to deprotonate the phenol (B47542) or alcohol, and may require heating. This provides access to a variety of 6-bromo-substituted quinoxaline ethers.

Interactive Table 3: Representative Oxygen-Substituted 6-Bromoquinoxaline Derivatives

| Nucleophile | Product Structure (Monosubstituted) | Product Structure (Disubstituted) |

|---|---|---|

| Phenol | 6-Bromo-2-chloro-3-phenoxyquinoxaline | 6-Bromo-2,3-diphenoxyquinoxaline |

| 4-Methoxyphenol | 6-Bromo-2-chloro-3-(4-methoxyphenoxy)quinoxaline | 6-Bromo-2,3-bis(4-methoxyphenoxy)quinoxaline |

A key feature of this compound is the differential reactivity of its halogen substituents in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is significantly more susceptible to oxidative addition by a palladium(0) catalyst than the carbon-chlorine bonds. organic-chemistry.orglibretexts.org This chemoselectivity allows for the selective functionalization of the C6 position while preserving the chloro-substituents at C2 and C3 for subsequent SNAr reactions.

Common cross-coupling reactions include:

Suzuki Coupling: Reaction with an aryl or vinyl boronic acid (or ester) to form a new carbon-carbon bond. libretexts.orglibretexts.orgnih.gov

Stille Coupling: Reaction with an organostannane reagent. organic-chemistry.org

Buchwald-Hartwig Amination: Reaction with an amine to form a carbon-nitrogen bond.

Sonogashira Coupling: Reaction with a terminal alkyne to introduce an alkynyl moiety.

These reactions provide a powerful and modular approach to synthesizing complex quinoxaline derivatives. For instance, a Suzuki coupling can be performed at the C6 position first, followed by sequential or simultaneous SNAr reactions at the C2 and C3 positions, enabling the construction of a diverse library of compounds from a single, versatile starting material.

Interactive Table 4: Representative Products from Palladium-Catalyzed Coupling at C6

| Coupling Reaction | Reagent | Product Structure |

|---|---|---|

| Suzuki Coupling | Phenylboronic acid | 2,3-Dichloro-6-phenylquinoxaline |

| Stille Coupling | Tributyl(vinyl)stannane | 2,3-Dichloro-6-vinylquinoxaline |

| Buchwald-Hartwig | Aniline | 2,3-Dichloro-N-phenylquinoxalin-6-amine |

Chemical Reactivity and Mechanistic Studies of 6 Bromo 2,3 Dichloroquinoxaline and Its Derivatives

Investigation of Reaction Mechanisms and Intermediates

The reactivity of 6-bromo-2,3-dichloroquinoxaline is primarily governed by the three halogen substituents, each exhibiting distinct susceptibility to nucleophilic displacement and metal-catalyzed cross-coupling reactions. The chlorine atoms at the C2 and C3 positions of the pyrazine (B50134) ring are activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the adjacent nitrogen atoms. In contrast, the bromine atom at the C6 position on the benzene (B151609) ring is less activated towards SNAr but is a prime site for oxidative addition in palladium-catalyzed cross-coupling reactions.

The mechanism of nucleophilic substitution on the 2,3-dichloroquinoxaline (B139996) core generally proceeds through a two-step addition-elimination pathway. In this process, a nucleophile attacks one of the electron-deficient carbon atoms (C2 or C3), leading to the formation of a tetrahedral intermediate known as a Meisenheimer complex. This intermediate is stabilized by the delocalization of the negative charge onto the electron-withdrawing pyrazine ring and the nitrogen atoms. Subsequently, a chloride ion is eliminated, restoring the aromaticity of the quinoxaline (B1680401) ring and yielding the substituted product.

While specific mechanistic studies on this compound are not extensively reported, the reaction pathways can be inferred from studies on analogous 2,3-dichloroquinoxalines. For instance, the reaction of 2,3-dichloroquinoxaline with amines proceeds readily to afford 2-amino-3-chloroquinoxaline derivatives, indicating the high reactivity of the C2/C3 positions. globethesis.com

Influence of Substituents on Reactivity and Selectivity in Quinoxaline Scaffold Modifications

The presence of the bromo substituent at the C6 position significantly influences the reactivity and selectivity of subsequent transformations on the this compound scaffold. The bromine atom is an electron-withdrawing group via induction and a weak deactivator, yet it is an ortho, para-director for electrophilic aromatic substitution, although such reactions are less common on the electron-deficient quinoxaline ring. More importantly, its electronic effect can modulate the reactivity of the chloro substituents in the pyrazine ring.

The regioselectivity of nucleophilic attack on 2,3-dihaloquinoxalines can be influenced by the nature of the nucleophile and the reaction conditions. In the case of this compound, the two chloro-substituted carbons (C2 and C3) are electronically similar. However, subtle differences in their electronic environment due to the distant bromo group, as well as steric factors, can lead to preferential substitution at one position over the other.

In the context of palladium-catalyzed cross-coupling reactions, the different reactivities of the C-Cl and C-Br bonds allow for selective functionalization. Generally, the C-Br bond is more reactive towards oxidative addition to a palladium(0) catalyst than the C-Cl bond. This difference in reactivity enables the selective coupling at the C6 position while leaving the C2 and C3 chloro substituents intact for subsequent modifications. For example, in a related system, 6-bromo-2-chloroquinoline, selective Buchwald-Hartwig amination at the aryl bromide position can be achieved in the presence of the heteroaryl chloride. nih.gov This selectivity is crucial for the stepwise construction of complex, unsymmetrically substituted quinoxaline derivatives.

Advanced Synthetic Transformations Utilizing the this compound Scaffold

The this compound core is a versatile building block for a variety of advanced synthetic transformations, leading to the formation of diverse and complex heterocyclic systems. These transformations often involve sequential or one-pot multi-step reactions that take advantage of the differential reactivity of the halogen substituents.

One important transformation is the synthesis of fused heterocyclic systems. By reacting this compound with bifunctional nucleophiles, it is possible to construct additional rings onto the quinoxaline framework. For instance, reaction with o-phenylenediamines or other 1,2-dinucleophiles can lead to the formation of complex polycyclic aromatic systems.

Furthermore, the chloro- and bromo-substituents serve as handles for tandem reactions. A common strategy involves an initial cross-coupling reaction at the C6-bromo position, followed by a nucleophilic substitution or another cross-coupling reaction at the C2 and/or C3 positions. This approach allows for the controlled and regioselective introduction of various functionalities. For example, a Sonogashira coupling at the C6 position to introduce an alkyne, followed by an intramolecular cyclization, can lead to the formation of novel fused quinoxaline derivatives.

Catalytic Applications in this compound Derivatization

Palladium-catalyzed cross-coupling reactions are paramount in the derivatization of this compound, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. youtube.com The differential reactivity of the C-Br and C-Cl bonds is key to these catalytic applications.

Suzuki-Miyaura Coupling: This reaction is widely used to form C-C bonds by coupling the haloquinoxaline with an organoboron reagent. Due to the higher reactivity of the C-Br bond, Suzuki-Miyaura coupling can be selectively performed at the C6 position of this compound. Subsequent coupling at the C2 and C3 positions can be achieved under more forcing conditions or by using more reactive boronic acids. researchgate.netresearchgate.net

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

| This compound | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 6-Aryl-2,3-dichloroquinoxaline |

| 6-Aryl-2,3-dichloroquinoxaline | Alkylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 6-Aryl-2-alkyl-3-chloroquinoxaline |

Sonogashira Coupling: This reaction allows for the introduction of alkyne moieties. Similar to the Suzuki coupling, the Sonogashira reaction can be selectively carried out at the C6-position. The resulting 6-alkynyl-2,3-dichloroquinoxalines are valuable intermediates for further transformations, including the synthesis of extended π-conjugated systems and fused heterocycles.

| Reactant 1 | Reactant 2 | Catalyst | Co-catalyst | Base | Solvent | Product |

| This compound | Terminal alkyne | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 6-Alkynyl-2,3-dichloroquinoxaline |

Buchwald-Hartwig Amination: This powerful method enables the formation of C-N bonds. The selective amination at the C6-bromo position can be achieved, followed by substitution of the chloro groups with other amines under different reaction conditions. nih.gov This stepwise approach provides access to a wide range of amino-substituted quinoxalines.

| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Solvent | Product |

| This compound | Primary/Secondary Amine | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 6-Amino-2,3-dichloroquinoxaline |

| 6-Amino-2,3-dichloroquinoxaline | Different Amine | Pd(OAc)₂ | BINAP | NaOtBu | Dioxane | 6-Amino-2-amino'-3-chloroquinoxaline |

These catalytic methods highlight the synthetic utility of this compound as a versatile platform for the generation of a diverse library of quinoxaline derivatives with potential applications in medicinal chemistry and materials science.

Biological and Pharmacological Research of 6 Bromo 2,3 Dichloroquinoxaline Derivatives

Antimicrobial Activity Studies of Quinoxaline (B1680401) Derivatives

Quinoxaline derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial, antifungal, antimycobacterial, and antiprotozoal effects. sapub.orgnih.govmdpi.comwisdomlib.orgpharmacophorejournal.com The presence of the quinoxaline core is crucial for these properties, and various substitutions on the ring system can modulate the potency and spectrum of activity. sapub.orgimist.manih.gov

Antibacterial Potency and Spectrum against Gram-positive and Gram-negative Strains

Derivatives of quinoxaline have shown notable efficacy against both Gram-positive and Gram-negative bacteria. nih.govmdpi.comnih.gov The mechanism of action for some quinoxaline 1,4-di-N-oxides involves the generation of reactive oxygen species (ROS) under anaerobic conditions, which leads to DNA damage and bacterial cell death. nih.gov

Several studies have synthesized and evaluated series of quinoxaline derivatives for their antibacterial activity. For instance, a series of N-substituted quinoxaline derivatives were tested against various bacterial strains. Some of these compounds exhibited significant activity, with minimum inhibitory concentrations (MICs) comparable to or better than standard antibiotics like ciprofloxacin. mdpi.comnih.gov Symmetrically disubstituted quinoxalines have been reported to display the most significant antibacterial activity. nih.gov The introduction of different functional groups, such as aromatic rings and methyl groups, can increase the lipophilicity of the compounds, potentially enhancing their permeability through the bacterial cell wall and leading to higher activity. mdpi.com

| Compound Type | Bacterial Strains | Activity | Reference |

| Quinoxaline 1,4-di-N-oxides | Clostridium perfringens, Brachyspira hyodysenteriae | Potent antibacterial agents | nih.gov |

| Substituted quinoxalines | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa | Highly active | mdpi.com |

| 2,3-diaminoquinoxaline derivatives | S. aureus, E. coli | Significant antibacterial activity | tandfonline.com |

| 2,3-diphenyl quinoxaline-1,4-di-N-oxide derivatives | Gram-positive and Gram-negative bacteria | Significant antibacterial properties | wisdomlib.org |

Antifungal Efficacy and Mechanisms against Pathogenic Fungi

Quinoxaline derivatives have also been investigated for their antifungal properties against various pathogenic fungi, including species of Candida and Aspergillus. bahrainmedicalbulletin.comnih.govnih.govplos.org The effectiveness of these compounds can vary significantly depending on the specific derivative and the fungal strain being tested. bahrainmedicalbulletin.complos.org

For example, 2,3-dimethylquinoxaline (B146804) (DMQ) has been noted for its antifungal properties. bahrainmedicalbulletin.com In one study, a series of quinoxaline derivatives were evaluated against different Candida and Aspergillus species. While some compounds, like 2-Chloro-6-(trifluoromethyl)quinoxaline and 2-Chloro-7-(trifluoromethyl)quinoxaline, were effective against multiple Candida species, none of the tested compounds showed activity against certain strains, highlighting the need for further research to understand the structure-activity relationships. bahrainmedicalbulletin.com Another study highlighted that 3-hydrazinoquinoxaline-2-thiol (B1673409) showed higher efficacy than Amphotericin B against most clinical isolates of Candida albicans. nih.gov

The proposed mechanism for some quinoxaline derivatives involves the inhibition of fungal growth, and in some cases, fungicidal activity has been observed. plos.org Research has also shown that some derivatives can effectively control plant pathogenic fungi, such as Rhizoctonia solani, the causative agent of rice sheath blight. nih.gov

| Compound | Fungal Strains | Activity | Reference |

| 2,3-dimethylquinoxaline (DMQ) | Fungal infections | Antifungal properties | bahrainmedicalbulletin.com |

| 2-Chloro-6-(trifluoromethyl)quinoxaline | Candida species | Efficacious | bahrainmedicalbulletin.com |

| 2-Chloro-7-(trifluoromethyl)quinoxaline | Candida species | Efficacious | bahrainmedicalbulletin.com |

| 3-hydrazinoquinoxaline-2-thiol | Candida albicans | Higher efficacy than Amphotericin B | nih.gov |

| Quinoxaline derivative 5j | Rhizoctonia solani | Potent anti-RS activity | nih.gov |

Antimycobacterial Investigations of Novel Quinoxaline Agents

The search for new drugs to combat tuberculosis, caused by Mycobacterium tuberculosis, is a global health priority. Quinoxaline derivatives have emerged as a promising class of compounds with significant antimycobacterial activity. nih.govmdpi.commdpi.com The oxidation of the nitrogen atoms in the quinoxaline ring to form quinoxaline 1,4-di-N-oxides has been shown to significantly increase their antimycobacterial potency. nih.govmdpi.com

These N-oxides are thought to act as bioreductive prodrugs, being activated under the hypoxic conditions found within tuberculous granulomas to release reactive nitrogen species that are toxic to the mycobacteria. nih.gov Several studies have reported quinoxaline derivatives with low minimum inhibitory concentration (MIC) values against M. tuberculosis, including drug-resistant strains. nih.govmdpi.com For instance, certain derivatives have shown MICs in the low micromolar range and have demonstrated intracellular activity against M. tuberculosis within infected macrophages. nih.gov The presence of an electron-withdrawing group at the C6 position of the quinoxaline ring has been identified as an important factor for antimycobacterial activity. mdpi.com

| Compound Series | Key Findings | Reference |

| Quinoxaline 1,4-di-N-oxide derivatives | Significant increase in antimycobacterial activity upon N-oxidation. | nih.govmdpi.com |

| Quinoxaline derivatives with chalcone (B49325) and fluoroquinolone scaffolds | Potent against drug-resistant strains and active in infected macrophages. | nih.gov |

| 2-carboxyquinoxaline compounds | Active against Mycobacterium tuberculosis. | mdpi.com |

| Sugar conjugates of quinoxaline | Interesting antimycobacterial activity. | mdpi.com |

| Quinoxaline alkynyl series | Derivatives with a NO2 group at the C6 position showed high activity. | mdpi.com |

Antiprotozoal Activities (e.g., antimalarial, antitubercular, antileishmanial, antiamoebic)

Quinoxaline derivatives have demonstrated a broad spectrum of antiprotozoal activity. sapub.orgnih.govnih.govresearchgate.net Research has shown their potential against parasites responsible for diseases such as malaria, leishmaniasis, Chagas disease, and amoebiasis. sapub.orgnih.govresearchgate.net

Specifically, quinoxaline-1,4-di-N-oxide derivatives have been investigated for their activity against Giardia lamblia, Trichomonas vaginalis, and Entamoeba histolytica. nih.gov Studies have systematically evaluated the effect of different substitutions on the quinoxaline ring, finding that certain ester substitutions at the 7-position result in noteworthy leishmanicidal and trypanocidal effects, with efficacy in the low micromolar range. nih.gov

Mechanisms of Antimicrobial Action and Resistance Profiling

The primary mechanism of antibacterial action for quinoxaline 1,4-di-N-oxides is the generation of free radicals through bioreduction, which subsequently causes DNA damage. nih.govmdpi.com This process is particularly effective in anaerobic environments. nih.gov Studies on M. smegmatis have confirmed that quinoxaline-2-carboxylic acid 1,4-dioxide derivatives act as DNA-damaging agents. mdpi.com

Resistance to quinoxaline derivatives can arise through mutations in genes involved in the bioreductive activation of the compounds. mdpi.com For example, in M. smegmatis, mutations in genes encoding putative reductases have been shown to confer resistance. mdpi.com Understanding these resistance mechanisms is crucial for the development of new quinoxaline-based drugs that can overcome potential resistance.

Anticancer Activity Research of Quinoxaline Derivatives

In addition to their antimicrobial properties, quinoxaline derivatives are a significant class of compounds in anticancer research. nih.govnih.gov They have been investigated for their cytotoxic effects against various cancer cell lines. nih.govnih.govmdpi.com The presence of a bromo substituent at the 6-position of a related quinazoline (B50416) scaffold has been shown to improve anticancer effects. nih.gov

Derivatives of quinoxaline have been designed as inhibitors of various kinases that are crucial for cancer cell proliferation and survival. nih.govmdpi.com For example, they have been identified as selective inhibitors of receptor tyrosine kinases like VEGFR and EGFR. nih.gov

Studies have shown that certain N-(phenyl)-3-(quinoxalin-2-ylamino) benzamide (B126) derivatives exhibit potent anticancer activity against cell lines such as HCT116, HepG2, and MCF-7. nih.gov The substitution pattern on the quinoxaline ring and the nature of the side chains significantly influence the cytotoxic potency. nih.gov For instance, some 3-(methylquinoxalin-2-yl)amino derivatives were found to be particularly active against the HCT116 colon cancer cell line. nih.gov

| Compound Series | Cell Lines | Key Findings | Reference |

| N-(phenyl)-3-(quinoxalin-2-ylamino) benzamide derivatives | HCT116, HepG2, MCF-7 | Significant anticancer activity, with some compounds showing high potency. | nih.gov |

| 1-(phenyl)-3-(4-(quinoxalin-2-ylamino)phenyl)urea and thiourea (B124793) moieties | HCT116, HepG2, MCF-7 | Varied anticancer activity, with some derivatives showing good potency against specific cell lines. | nih.gov |

| 6-Bromo quinazoline derivatives | MCF-7, SW480 | Some derivatives showed promising anticancer activity. | nih.gov |

| 3,6-diunsaturated 2,5-diketopiperazine derivatives | A549, Hela | Moderate to good anticancer capacities. | mdpi.com |

Inhibition of Cancer Cell Proliferation in Various Cell Lines

Derivatives of quinoxaline have demonstrated potent antiproliferative activity across a wide spectrum of human cancer cell lines. The versatility of the quinoxaline core allows for substitutions at various positions, leading to compounds with tailored activity against specific cancer types. researchgate.net

For instance, a series of N-(phenyl)-3-(quinoxalin-2-ylamino) benzamide derivatives were synthesized and evaluated for their in-vitro anticancer activity. nih.gov One compound in this series, which features a chlorine atom on the quinoxaline ring (compound XVa), showed marked potency against the HCT116 human colon carcinoma cell line and the MCF-7 human breast adenocarcinoma cell line, with IC₅₀ values of 4.4 µM and 5.3 µM, respectively. nih.gov Other derivatives containing a methyl group on the quinoxaline ring also exhibited significant activity against the HCT116 cell line. nih.gov

Further studies on quinoxaline derivatives have confirmed their broad applicability. For example, certain compounds showed excellent activity against HeLa (cervical cancer), SMMC-7721 (hepatocellular carcinoma), and K562 (chronic myelogenous leukemia) cell lines, with IC₅₀ values as low as 0.071 µM. mdpi.com Another study focusing on a library of quinoxalin-6-amine derivatives identified a bisfuranylquinoxalineurea analog (7c) with low micromolar potency against a panel of cancer cell lines. nih.gov The presence of a halogen atom, such as bromine at the 6-position of the quinazoline ring (a related scaffold), has been noted to improve anticancer effects, suggesting a similar potential for 6-bromoquinoxaline (B1268447) derivatives. nih.gov

Table 1: Anticancer Activity of Selected Quinoxaline Derivatives This table is interactive. You can sort and filter the data.

| Compound Class | Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| N-(phenyl)-3-(quinoxalin-2-ylamino) benzamide | XVa (Chloro-substituted) | HCT116 (Colon) | 4.4 | nih.gov |

| N-(phenyl)-3-(quinoxalin-2-ylamino) benzamide | XVa (Chloro-substituted) | MCF-7 (Breast) | 5.3 | nih.gov |

| N-(phenyl)-3-(quinoxalin-2-ylamino) benzamide | VIId (Methyl-substituted) | HCT116 (Colon) | 7.8 | nih.gov |

| N-(phenyl)-3-(quinoxalin-2-ylamino) benzamide | VIIIc (Methyl-substituted) | HCT116 (Colon) | 2.5 | nih.gov |

| N-(phenyl)-3-(quinoxalin-2-ylamino) benzamide | VIIIe (Methyl-substituted) | HCT116 (Colon) | 8.4 | nih.gov |

| Quinoxaline Derivative | 5 | SMMC-7721 (Liver) | 0.071 | mdpi.com |

| Quinoxaline Derivative | 5 | HeLa (Cervical) | 0.126 | mdpi.com |

| Quinoxaline Derivative | 5 | K562 (Leukemia) | 0.164 | mdpi.com |

| Quinoxalinylthiourea | 8a (Aliphatic linker) | MCF-7 (Breast) | 15.85 | nih.gov |

| Quinoxalinylthiourea | 8a (Aliphatic linker) | SW480 (Colon) | 17.85 | nih.gov |

| Bisfuranylquinoxalineurea | 7c | Various | Low micromolar | nih.gov |

Induction of Apoptosis and Cell Cycle Modulation

Beyond simply halting proliferation, a key characteristic of an effective anticancer agent is its ability to induce programmed cell death, or apoptosis, in cancer cells. Research has shown that quinoxaline derivatives are capable of triggering this crucial process.

A study on a specific quinoxalineurea analog, 7c, which showed potent growth inhibition, was found to induce apoptosis through the activation of caspases 3 and 7, leading to the cleavage of poly (ADP-ribose) polymerase (PARP). nih.gov This mechanism is a hallmark of apoptosis. Similarly, novel 3,6-diunsaturated 2,5-diketopiperazine derivatives, which share structural similarities with some cyclic dipeptide quinoxaline natural products, have been shown to induce apoptosis and cause cell cycle arrest at the G2/M phase in both A549 lung cancer and HeLa cervical cancer cells at a concentration of 1.0 µM. mdpi.com This cell cycle blockade prevents cancer cells from dividing and propagating. Other related heterocyclic compounds have also been found to block the cell cycle in the G2 phase and induce DNA double-strand breaks, a potent trigger for apoptosis. biocat.com

Identification of Specific Molecular Targets in Cancer Pathways (e.g., topoisomerase II)

The anticancer effects of quinoxaline derivatives are rooted in their interaction with specific molecular targets within cancer cells. Many have been identified as inhibitors of various protein kinases, which are crucial enzymes in cell signaling pathways that often become dysregulated in cancer. researchgate.net Quinoxaline-based compounds can act as selective ATP-competitive inhibitors for a range of kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and others, thereby disrupting the signaling cascades that drive tumor growth and angiogenesis. nih.gov

While kinase inhibition is a major mechanism, other targets are also under investigation. For example, topoisomerase II is a vital enzyme for DNA replication and a validated target for many established chemotherapy drugs. nih.gov While potent inhibition of topoisomerase II has been demonstrated for other heterocyclic compounds like bis(2,6-dioxopiperazine) derivatives, which act by preventing the re-ligation of the DNA strand, this remains an area of active investigation for quinoxaline derivatives. nih.govnih.gov The ability of some compounds to induce DNA double-strand breaks suggests a potential interaction with the topoisomerase II pathway. biocat.com

Structure-Activity Relationship (SAR) Studies in Anticancer Agents

Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer potency of quinoxaline derivatives. These studies analyze how different chemical modifications to the quinoxaline scaffold affect its biological activity, guiding the design of more effective drugs. benthamdirect.com

Several key SAR insights have been established:

Substituents at positions 2 and 3: For a series of quinoxalin-6-amine analogs, furan (B31954) groups at the 2,3-positions were found to be more effective for growth inhibitory activity than methyl, thiophene, or phenyl groups. nih.gov

Substituents at position 6: The nature of the group at the 6-position is critical. In some series, a simple amino group led to inactive compounds, whereas conversion to a urea (B33335) or thiourea derivative imparted significant potency. nih.gov

Role of Electron-Donating/Withdrawing Groups: The electronic properties of substituents play a major role. In one series of derivatives, the presence of an electron-releasing methoxy (B1213986) group (OCH₃) was associated with higher activity, while its replacement with an electron-withdrawing chlorine (Cl) atom decreased activity. mdpi.com However, in another series, an unsubstituted aromatic ring was found to be more active than rings with either electron-releasing (CH₃) or electron-withdrawing (Br) groups. mdpi.com

Linker and Side Chain: The type of linker atom or chain can be essential. For some derivatives, a methylene (B1212753) (CH₂) linker at the third position of the quinoxaline was found to be crucial for activity, while a nitrogen linker was detrimental. mdpi.com The presence of a cyano (CN) group on an aliphatic side chain was also identified as essential for the activity of certain compounds. mdpi.com

These SAR studies provide a rational basis for the future design of quinoxaline-based anticancer agents with improved efficacy. nih.govmdpi.com

Antiviral Efficacy Assessments of Quinoxaline Derivatives

The structural features that make quinoxaline derivatives effective against cancer cells also lend them to the fight against viral pathogens. nih.gov Research has highlighted their potential as potent antiviral agents, particularly against respiratory viruses. rsc.org

Activity against Respiratory Pathogens (e.g., influenza viruses, SARS-CoV, SARS-CoV-2)

Quinoxaline derivatives have emerged as promising candidates for the development of drugs against various respiratory viruses. rsc.orgnih.gov

Influenza Viruses: The planar aromatic system of the quinoxaline ring makes it a good candidate for targeting the NS1A protein of the influenza virus. nih.gov This protein has a deep cavity in its RNA-binding domain, and small molecules like quinoxaline derivatives can fit into this pocket, blocking viral replication. A novel series of 2,3,6-substituted quinoxalines, particularly those with bis-2-furyl substitutions, showed good activity, with IC₅₀ values as low as 3.5 µM. nih.gov

Coronaviruses (SARS-CoV, SARS-CoV-2): Given the urgent need for effective therapies against coronaviruses, the quinoxaline scaffold has been investigated for its potential. nih.gov The broad antiviral profile of these compounds makes them attractive for further development against SARS-CoV-2 and other emerging coronaviruses. rsc.org While specific data on 6-bromo-2,3-dichloroquinoxaline derivatives against SARS-CoV-2 is emerging, the general class of quinoxalines is considered a promising starting point for designing new inhibitors. nih.gov

Broad-spectrum Antiviral Potential and Therapeutic Applications

The antiviral activity of quinoxaline derivatives is not limited to respiratory pathogens. Studies have shown that these compounds are active against a diverse range of viruses, indicating a broad-spectrum potential. nih.gov This is a highly desirable trait for antiviral drugs, as it could allow a single compound to be effective against multiple viral infections. mdpi.com

Research has documented the efficacy of quinoxaline derivatives against:

Picornaviridae: This family includes coxsackieviruses, which can cause a range of illnesses. Certain 2,3-dimethoxyquinoxaline (B170986) derivatives displayed remarkable activity against coxsackievirus B5 (CBV5), with EC₅₀ values as low as 0.06 µM, while showing no toxicity to host cells. nih.gov

Flaviviridae: This family includes the Hepatitis C virus (HCV). Several quinoxaline derivatives have been evaluated for their anti-HCV potential. nih.gov

Rhabdoviridae: Vesicular stomatitis virus (VSV), a model virus for research, has also been shown to be susceptible to quinoxaline compounds. nih.gov

The ability of quinoxaline derivatives to target different viruses through various mechanisms underscores their versatility and potential as a platform for developing next-generation antiviral therapeutics. nih.govnih.gov

Enzyme Inhibition Studies by Quinoxaline Derivatives

The structural versatility of the quinoxaline ring system allows for its interaction with various enzymatic targets, leading to the modulation of their activity. Researchers have explored the potential of quinoxaline derivatives as inhibitors of several key enzymes implicated in different pathological conditions and agricultural applications.

p-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition for Herbicide Development

p-Hydroxyphenylpyruvate dioxygenase (HPPD) is a critical enzyme in the tyrosine catabolism pathway in most aerobic organisms. In plants, it plays a vital role in the biosynthesis of plastoquinone (B1678516) and tocopherols, which are essential for photosynthesis and antioxidant defense. Inhibition of HPPD leads to a depletion of these vital compounds, resulting in the bleaching of plant tissues and eventual death, making it an attractive target for the development of herbicides. researchgate.net

The quinoxaline scaffold has been identified as a promising framework for the design of novel HPPD inhibitors. nih.govaliyuncs.com By employing strategies such as active fragment splicing, researchers have designed and synthesized novel triketone-containing quinoxaline derivatives that exhibit potent inhibition of Arabidopsis thaliana HPPD (AtHPPD). nih.govnih.gov Some of these compounds have demonstrated excellent herbicidal activity against both broadleaf and monocotyledonous weeds. nih.gov

For instance, molecular docking studies have revealed that certain quinoxaline derivatives can bind effectively within the active site of HPPD. The triketone moiety often chelates with the ferrous ion in the enzyme's active site, while the quinoxaline ring can engage in π-π stacking interactions with key amino acid residues like phenylalanine, enhancing the binding affinity. aliyuncs.com One study reported a triketone-containing quinoxaline derivative, compound III-5 , which showed herbicidal effects comparable to the commercial herbicide mesotrione (B120641). nih.gov Another synthesized compound, 6a (3-hydroxy-5-methyl-2-(quinoxaline-6-carbonyl)cyclohex-2-en-1-one), also exhibited inhibitory values similar to mesotrione and was particularly effective against Echinochloa crus-galli. nih.gov These findings underscore the potential of quinoxaline derivatives, including those that could be synthesized from this compound, as leads for new HPPD-inhibiting herbicides. nih.govaliyuncs.com

| Compound | Target Enzyme | IC50 Value | Herbicidal Activity |

| III-5 | AtHPPD | Potent inhibitor | Comparable to mesotrione |

| 6a | AtHPPD | Similar to mesotrione | Superior against Echinochloa crus-galli |

Aldose Reductase Inhibition in the Context of Diabetes Complications

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which is responsible for the conversion of glucose to sorbitol. Under hyperglycemic conditions, as seen in diabetes mellitus, the activity of this pathway is significantly increased, leading to the accumulation of sorbitol in various tissues. This accumulation is implicated in the pathogenesis of long-term diabetic complications such as neuropathy, nephropathy, and retinopathy. Therefore, the inhibition of aldose reductase is a key therapeutic strategy for managing these complications. nih.govnih.govatlantis-press.com

Quinoxaline derivatives have emerged as a promising class of aldose reductase inhibitors (ARIs). nih.govtandfonline.com A series of 2-(3-benzyl-2-oxoquinoxalin-1(2H)-yl)acetic acid derivatives were designed and synthesized, with many exhibiting potent and selective inhibition of aldose reductase, with IC50 values in the low nanomolar to micromolar range. nih.gov

Furthermore, novel series of nitro-substituted quinoxalinone derivatives have been synthesized and evaluated for their aldose reductase inhibitory activity. nih.gov In one such series, compounds featuring an 8-nitro group displayed significant activity. Notably, 6,7-dichloro-5,8-dinitro-3-phenoxyquinoxalin-2(1H)-one (7e) demonstrated the most potent aldose reductase inhibitory activity with an IC50 value of 1.54 µM. nih.gov This highlights the potential for developing highly active ARIs from substituted quinoxaline scaffolds, including those derived from this compound.

| Compound | Target Enzyme | IC50 Value |

| 6,7-dichloro-5,8-dinitro-3-phenoxyquinoxalin-2(1H)-one (7e) | Aldose Reductase | 1.54 µM |

Inhibition of Other Enzymes (e.g., α-amylase, α-glucosidase, acetylcholinesterase, butyrylcholinesterase)

The inhibitory potential of quinoxaline derivatives extends to other enzymes of therapeutic interest.

α-Amylase and α-Glucosidase Inhibition

α-Amylase and α-glucosidase are key enzymes in the digestion of carbohydrates. Inhibitors of these enzymes can delay the absorption of glucose from the intestines, thereby helping to manage postprandial hyperglycemia in diabetic patients. While not a quinoxaline, a structurally related 6-bromo-substituted 2-aryl-4-methyl-1,2-dihydroquinazoline-3-oxide derivative has shown dual inhibitory activity against both α-glucosidase and α-amylase, suggesting that the bromo-substituted heterocyclic core can be a valuable pharmacophore for designing such inhibitors.

Acetylcholinesterase and Butyrylcholinesterase Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are enzymes that hydrolyze the neurotransmitter acetylcholine (B1216132) (ACh). While AChE is the primary regulator of ACh levels, BChE also plays a role, particularly in advanced stages of Alzheimer's disease where AChE activity may be decreased. nih.gov Consequently, inhibitors of these cholinesterases are a mainstay in the symptomatic treatment of Alzheimer's disease.

A series of quinoxaline derivatives have been synthesized and evaluated for their inhibitory activity against both AChE and BChE. Interestingly, these compounds were found to be selective inhibitors of BChE. researchgate.netnih.gov Among the tested compounds, two derivatives, compound 6 and compound 7 , were identified as the most potent inhibitors of BChE, with IC50 values of 7.7 ± 1.0 µM and 9.7 ± 0.9 µM, respectively. nih.gov These values are comparable to that of the standard drug galantamine (IC50 = 6.6 ± 0.38 µM), making these quinoxaline derivatives promising candidates for the development of selective BChE inhibitors. nih.gov

| Compound | Target Enzyme | IC50 Value |

| Compound 6 | Butyrylcholinesterase | 7.7 ± 1.0 µM |

| Compound 7 | Butyrylcholinesterase | 9.7 ± 0.9 µM |

Other Noteworthy Biological Activities (e.g., anti-inflammatory, antidepressant)

Beyond enzyme inhibition, derivatives of the quinoxaline scaffold have demonstrated a range of other important biological activities.

Anti-inflammatory Activity

Quinoxaline derivatives have been investigated for their anti-inflammatory properties. Certain aminoalcohol-based quinoxalines have shown the ability to reduce leucocyte migration and inhibit chemotaxis, leading to a significant reduction in the levels of pro-inflammatory cytokines. This suggests their potential application in treating inflammatory conditions.

Antidepressant Activity

The quinoxaline core is also found in compounds with potential antidepressant effects. The structural features of quinoxaline can be modified to interact with targets in the central nervous system, offering a scaffold for the development of new antidepressant agents.

Prodrug Design and Activation Mechanisms of Quinoxaline Systems (e.g., Quinoxaline 1,4-dioxides)

Quinoxaline 1,4-dioxides represent a fascinating class of compounds that often act as prodrugs. The N-oxide functional groups are key to their biological activity, as they can be bioreduced in hypoxic environments, such as those found in solid tumors and certain bacterial infections. This reduction process can generate reactive oxygen species and other cytotoxic agents that damage DNA and other cellular components, leading to cell death.

This mechanism of action makes quinoxaline 1,4-dioxides particularly interesting as:

Anticancer agents: Their selective activation in hypoxic tumor cells can lead to targeted therapy with reduced side effects on healthy, well-oxygenated tissues.

Antibacterial agents: The reductive activation can be exploited to combat anaerobic or facultative anaerobic bacteria.

The broad spectrum of biological activities reported for quinoxaline 1,4-dioxides, including antibacterial, antifungal, antitumor, and antiparasitic effects, is largely attributed to their nature as prodrugs. The development of derivatives from this class, which could be synthesized from precursors like this compound, continues to be a promising area of research for new therapeutic agents.

Computational and Structural Biology Approaches in Quinoxaline Research

Molecular Docking Simulations of 6-Bromo-2,3-dichloroquinoxaline Derivatives

Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a ligand to a target protein. For derivatives of this compound, docking studies have been instrumental in elucidating their potential as inhibitors of various enzymes and receptors.

Ligand-Protein Binding Mode Analysis

Glutamate (B1630785) Receptors:

Derivatives of quinoxaline (B1680401) are well-known antagonists of AMPA/kainate receptors, which are subtypes of ionotropic glutamate receptors. Molecular docking studies on a series of quinoxaline-based AMPA receptor antagonists have revealed key structural requirements for their antagonistic activity. nih.gov The quinoxaline core itself is crucial for hydrophobic interactions within the binding pocket, primarily through π-π stacking interactions. nih.gov In a study of 41 structurally diverse quinoxaline derivatives, a good correlation (r² = 0.6) was found between the experimental and docking-predicted AMPA receptor antagonistic activity. nih.gov For instance, the binding mode of one such derivative showed the quinoxaline nucleus fitting into a hydrophobic pocket, while polar substituents like carboxylic acid and triazole moieties formed hydrogen bonds with the receptor. nih.gov

The stereochemistry of quinoxaline antagonist binding to the glutamate receptor 4 (GluR4) has also been investigated using Fourier transform infrared spectroscopy, which complements docking studies by providing information on the electronic configuration of the bound ligand. nih.gov

Aldose Reductase:

Aldose reductase is a key enzyme in the polyol pathway, and its inhibition is a therapeutic strategy for managing diabetic complications. Several studies have explored quinoxaline derivatives as aldose reductase inhibitors. nih.govnih.govnih.gov In one such study, quinoxalin-2(1H)-one derivatives were designed with a 1-hydroxypyrazole group as a bioisostere for the carboxylic acid moiety. nih.gov Molecular docking of these compounds into the active site of aldose reductase revealed the binding modes, with the most active compound, 13d, showing a high inhibitory potency (IC50 = 0.107 μM). nih.gov Another study on 2-(3-benzyl-2-oxoquinoxalin-1(2H)-yl)acetic acid derivatives also demonstrated potent and selective inhibition of aldose reductase, with IC50 values in the low nanomolar to micromolar range. nih.gov

The following table summarizes the docking results for selected quinoxaline derivatives against aldose reductase:

| Compound | Target | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

| 7e | α-glucosidase | -5.802 | Trp481, Phe525, Asp616, Asp404 | nih.gov |

| 7o | α-glucosidase | -5.493 | Not specified | nih.gov |

| 7a | α-glucosidase | -5.690 | Not specified | nih.gov |

| 7b | α-glucosidase | -5.520 | Not specified | nih.gov |

HPPD (4-Hydroxyphenylpyruvate Dioxygenase):

Prediction of Biological Activity and Potency

Molecular docking not only predicts the binding mode but also provides a score that can be correlated with the biological activity of the compound. For example, in the study of quinoxaline derivatives as AMPA receptor antagonists, the docking predicted binding affinity showed a significant correlation with the experimentally determined pKi values. nih.gov Similarly, for α-glucosidase inhibitors based on a diphenylquinoxaline-6-carbohydrazide scaffold, the most potent derivatives in vitro also exhibited the best docking scores. nih.gov This predictive power allows for the prioritization of synthesized compounds for further biological evaluation and the rational design of new, more potent derivatives.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For quinoxaline derivatives, QSAR studies have been employed to understand the structural features that govern their therapeutic effects.

A study on 6H-indolo[2,3-b]quinoxaline derivatives as cytotoxic agents developed a QSAR model to predict their activity against a human leukemia cell line. nih.gov The derived model suggested that the cytotoxic potency could be enhanced by incorporating cyclic substituents or substituents with primary carbon atoms. nih.gov Another QSAR study on 1,3-dioxoisoindoline-4-aminoquinolines as antiplasmodial agents identified key descriptors that influence their activity, providing a model for designing more potent compounds. researchgate.net

While a specific QSAR study focused solely on this compound derivatives is not available, the methodologies used in the studies of related quinoxaline compounds are directly applicable. Such studies typically involve the calculation of various molecular descriptors (e.g., electronic, steric, and hydrophobic) and the use of statistical methods to build a predictive model.

Conformational Analysis and Molecular Dynamics Simulations of Quinoxaline-based Systems

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a ligand-protein complex over time, offering a more realistic picture of the binding event than static docking poses. A study on 6,7-difluoro-2,3-diphenylquinoxaline as a corrosion inhibitor for mild steel utilized MD simulations to understand the adsorption mechanism on the metal surface. pcbiochemres.com The simulations showed that the molecule aligns nearly parallel to the surface, confirming a strong interaction. pcbiochemres.com

In the context of biological targets, MD simulations of quinazoline (B50416) derivatives as EGFR inhibitors have been used to assess the stability of the docked complexes. nih.gov These simulations can reveal subtle conformational changes in both the ligand and the protein upon binding, which are crucial for understanding the mechanism of action and for refining the design of inhibitors.

Cheminformatics and Virtual Screening for Novel Ligand Discovery

Cheminformatics and virtual screening are powerful tools for identifying novel hit compounds from large chemical libraries. Virtual screening can be either ligand-based or structure-based. In structure-based virtual screening, molecular docking is used to screen a library of compounds against a target protein.

A virtual screening study of approximately 3.8 million compounds identified a quinoxaline derivative as a promising inhibitor of the SARS-CoV-2 main protease. rsc.org Another study utilized a goal-directed molecular generation approach combined with virtual screening to discover novel ATM inhibitors based on a 3-quinoxalinone urea (B33335) scaffold. acs.org These examples highlight the utility of virtual screening in exploring vast chemical spaces to find novel quinoxaline-based ligands. The use of advanced software like Gnina, which employs deep learning, is enhancing the performance of virtual screening. nih.gov

Crystallographic Studies of Quinoxaline-Protein Complexes for Mechanistic Elucidation

X-ray crystallography provides high-resolution three-dimensional structures of ligand-protein complexes, offering definitive insights into the binding mode and the interactions that stabilize the complex.

For glutamate receptors, crystal structures of the ligand-binding domain in complex with quinoxaline-based antagonists have been determined. nih.gov These structures have revealed the precise interactions of the quinoxaline moiety within the binding site and have shown that antagonist binding induces a different conformational state of the receptor compared to agonist binding. nih.gov For instance, the crystal structure of the GluR5 ligand-binding core with a selective antagonist revealed a novel binding mechanism and a hyperextension of the ligand-binding core. nih.gov

While a crystal structure of a protein in complex with a direct derivative of this compound is not yet available, the existing crystallographic data for other quinoxaline derivatives provide a valuable template for understanding the structure-activity relationships and for guiding the design of new inhibitors.

Advanced Methodologies in Quinoxaline Research

Spectroscopic Characterization Techniques for Quinoxaline (B1680401) Derivatives

Spectroscopic methods are indispensable for the structural elucidation of quinoxaline derivatives. Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide complementary information to build a comprehensive picture of the molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is paramount for determining the carbon-hydrogen framework of quinoxaline derivatives.

¹H NMR: For a compound like 6-Bromo-2,3-dichloroquinoxaline, the proton signals of the benzene (B151609) ring are particularly informative. The protons at positions 5, 7, and 8 create a distinct splitting pattern, often an AMX system, due to their coupling relationships. nih.gov The chemical shifts (δ) are influenced by the electronic effects of the bromine and the fused pyrazine (B50134) ring. For example, in related 6-bromo-substituted quinoline (B57606) systems, aromatic protons appear in the range of δ 7.0-9.0 ppm. researchgate.netchemicalbook.com

¹³C NMR: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, distinct signals would be expected for the two carbons bearing chlorine atoms (C-2 and C-3), the carbon bearing the bromine atom (C-6), and the other aromatic carbons. Quaternary carbons, such as C-4a and C-8a, typically appear in the region of δ 140-150 ppm, while the chloro-substituted carbons C-2 and C-3 would be found at similar shifts. nih.govtandfonline.com The C-Br substituted carbon would also show a characteristic shift.

Interactive Table 1: Expected NMR Chemical Shifts for this compound

| Atom | Type | Expected Chemical Shift (ppm) | Notes |

|---|---|---|---|

| H-5 | Aromatic | ~8.2 | Influenced by adjacent nitrogen and bromine. |

| H-7 | Aromatic | ~7.8 | Coupled to H-5 and H-8. |

| H-8 | Aromatic | ~8.0 | Influenced by adjacent nitrogen. |

| C-2, C-3 | Aromatic | ~145-155 | Substituted with chlorine. |

| C-5, C-7, C-8 | Aromatic | ~125-138 | Standard aromatic region. |

| C-6 | Aromatic | ~120-125 | Substituted with bromine. |

Note: Expected values are based on data from analogous quinoxaline and halogenated aromatic structures. Actual values may vary.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. For this compound, the key vibrational bands would include:

C=N stretching: Characteristic of the pyrazine ring, typically appearing around 1600 cm⁻¹. nih.gov

Aromatic C=C stretching: Multiple bands are expected in the 1470-1585 cm⁻¹ region. harricksci.com

=C-H stretching: Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹. nih.gov

C-Cl stretching: Strong absorptions for aryl chlorides are found in the 1000-1100 cm⁻¹ range.

C-Br stretching: The carbon-bromine bond vibration is expected in the lower frequency region, typically between 500-700 cm⁻¹. nih.gov

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and elemental composition. For this compound, the mass spectrum would be characterized by a distinctive isotopic pattern due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio). This results in a cluster of molecular ion peaks (M, M+2, M+4, M+6) with a predictable intensity ratio, which is a powerful tool for confirming the presence of these specific halogens. youtube.com The calculated exact mass for C₈H₃BrCl₂N₂ is approximately 275.88 g/mol . alfa-chemistry.com

Chromatographic Methods for Purification and Analytical Characterization

Chromatographic techniques are fundamental for both the purification of synthesized quinoxaline derivatives and the analysis of their purity.

Thin-Layer Chromatography (TLC): TLC is a rapid and inexpensive method used to monitor the progress of a reaction and for preliminary purity assessment. Compounds are typically spotted on silica (B1680970) gel plates, and the spots are visualized under UV light or with chemical stains like iodine vapor. e-journals.in

Column Chromatography: For purification on a larger scale, flash column chromatography is commonly employed. This technique uses a stationary phase, such as silica gel, and a solvent system (mobile phase) of appropriate polarity to separate the desired product from unreacted starting materials and byproducts. udayton.edu

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and quantitative technique used for the final purity analysis of quinoxaline derivatives. Reversed-phase HPLC, using columns like C18, is frequently utilized. nih.gov A mobile phase, often a mixture of methanol (B129727) or acetonitrile (B52724) and water with additives like formic acid, is used to elute the compounds. nih.govrsc.org This method can accurately determine the purity and quantify the amount of product. rsc.org

Interactive Table 2: Common Chromatographic Conditions for Quinoxaline Derivatives

| Technique | Stationary Phase | Common Mobile Phase(s) | Purpose |

|---|---|---|---|

| TLC | Silica Gel | Hexane/Ethyl Acetate (B1210297) mixtures | Reaction Monitoring, Purity Check |

| Flash Chromatography | Silica Gel | Gradient of Hexane/Ethyl Acetate | Purification |

In Vitro and In Vivo Biological Assay Methodologies for Activity Assessment

To evaluate the therapeutic potential of new quinoxaline derivatives, a variety of in vitro and in vivo biological assays are employed.

In Vitro Assays

In vitro assays are performed in a controlled laboratory environment, typically using cell cultures or isolated enzymes, to determine the biological activity of a compound.

Antiproliferative/Cytotoxicity Assays: The MTT assay is a standard colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines. mdpi.com Various human cancer cell lines, such as MCF-7 (breast), HCT-116 (colorectal), and NCI-H460 (lung), are treated with the test compound to determine its IC₅₀ value (the concentration required to inhibit cell growth by 50%). mdpi.comnih.govresearchgate.net

Enzyme Inhibition Assays: Many quinoxaline derivatives are designed as enzyme inhibitors. Their potency is measured using specific kinase assays (e.g., for Pim-1, ASK1) or other enzyme assays (e.g., for α-glucosidase, myeloperoxidase). tandfonline.combenthamdirect.comnih.gov These assays typically measure the reduction in enzyme activity in the presence of the inhibitor, often via luminescence or fluorescence-based methods. mdpi.com

Antimicrobial Assays: The antimicrobial activity is evaluated by determining the Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains. mdpi.com This can be done using methods like the broth microdilution method or the cup plate method, where the growth of microorganisms is observed in the presence of different concentrations of the compound. nih.govsrikvcpharmacy.com

In Vivo Assays

In vivo assays are conducted in living organisms to understand the effects of a compound in a whole biological system.

Zebrafish Models: Zebrafish are increasingly used for high-throughput screening of small molecules due to their rapid development and optical transparency. nih.gov They are valuable for assessing toxicity and specific biological effects, such as the protection against chemically-induced hair cell loss in studies of ototoxicity. nih.gov

Rodent Models: Animal models, such as mice, are used to evaluate the efficacy and pharmacokinetics of promising compounds. For instance, in studies targeting non-alcoholic fatty liver disease, mice can be induced with a specific diet, and the therapeutic effect of a quinoxaline-based ASK1 inhibitor can be assessed by measuring biochemical markers like triglycerides and cholesterol. nih.gov

Microwave-Assisted Synthesis for Enhanced Quinoxaline Derivatization

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and purity compared to conventional heating methods. e-journals.inudayton.edu This technology is particularly effective for the derivatization of the this compound scaffold.

The process typically involves the nucleophilic aromatic substitution (SₙAr) of the chlorine atoms at the 2 and 3 positions. The high reactivity of these positions is enhanced by the electron-withdrawing nature of the pyrazine ring nitrogens. researchgate.net In a typical microwave-assisted procedure, this compound is reacted with a nucleophile (such as an amine or thiol) in a sealed vessel. udayton.edudoaj.org The reaction mixture is then subjected to microwave irradiation at a controlled temperature (e.g., 160 °C) for a very short duration, often just a few minutes. udayton.edu This rapid, high-energy process dramatically reduces reaction times from hours or days to minutes, making it a highly efficient method for creating libraries of novel quinoxaline derivatives for biological screening. e-journals.inresearchgate.net The use of solvent-free or "green" solvent conditions further enhances the appeal of this methodology. e-journals.inudayton.edu

Future Directions and Research Perspectives for 6 Bromo 2,3 Dichloroquinoxaline

The quinoxaline (B1680401) scaffold is a cornerstone in medicinal chemistry, and the specific functionalization of 6-Bromo-2,3-dichloroquinoxaline presents a versatile platform for future research. The strategic placement of reactive chloro- and bromo-substituents offers a rich field for chemical exploration and development of novel therapeutic agents. The following sections outline key areas of future research, from synthetic innovation to advanced therapeutic applications.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten